3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and other materials due to its stable structure.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-2,5-dioxopiperazine: Similar in structure but lacks the methyl groups at positions 3 and 6.
3,6-Dimethylpiperazine-2,5-dione: Similar core structure but without the phenyl groups.
Uniqueness
3,6-Dimethyl-1,4-diphenylpiperazine-2,5-dione is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents enhances its stability and potential for diverse applications .
Properties
CAS No. |
77868-73-6 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3,6-dimethyl-1,4-diphenylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13-17(21)20(16-11-7-4-8-12-16)14(2)18(22)19(13)15-9-5-3-6-10-15/h3-14H,1-2H3 |
InChI Key |
ZXSTZXXZIJVOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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